Cas no 2138526-25-5 (3-(6-bromopyridin-3-yl)-1-(3-methylcyclobutyl)methyl-1H-pyrazol-5-amine)
3-(6-bromopyridin-3-yl)-1-(3-methylcyclobutyl)methyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(6-bromopyridin-3-yl)-1-(3-methylcyclobutyl)methyl-1H-pyrazol-5-amine
- EN300-1179487
- 2138526-25-5
- 3-(6-bromopyridin-3-yl)-1-[(3-methylcyclobutyl)methyl]-1H-pyrazol-5-amine
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- Inchi: 1S/C14H17BrN4/c1-9-4-10(5-9)8-19-14(16)6-12(18-19)11-2-3-13(15)17-7-11/h2-3,6-7,9-10H,4-5,8,16H2,1H3
- InChI Key: GQEACYZMLSLFJN-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=N1)C1C=C(N)N(CC2CC(C)C2)N=1
Computed Properties
- Exact Mass: 320.06366g/mol
- Monoisotopic Mass: 320.06366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 56.7Ų
3-(6-bromopyridin-3-yl)-1-(3-methylcyclobutyl)methyl-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1179487-50mg |
3-(6-bromopyridin-3-yl)-1-[(3-methylcyclobutyl)methyl]-1H-pyrazol-5-amine |
2138526-25-5 | 50mg |
$983.0 | 2023-10-03 | ||
| Enamine | EN300-1179487-100mg |
3-(6-bromopyridin-3-yl)-1-[(3-methylcyclobutyl)methyl]-1H-pyrazol-5-amine |
2138526-25-5 | 100mg |
$1031.0 | 2023-10-03 | ||
| Enamine | EN300-1179487-250mg |
3-(6-bromopyridin-3-yl)-1-[(3-methylcyclobutyl)methyl]-1H-pyrazol-5-amine |
2138526-25-5 | 250mg |
$1078.0 | 2023-10-03 | ||
| Enamine | EN300-1179487-500mg |
3-(6-bromopyridin-3-yl)-1-[(3-methylcyclobutyl)methyl]-1H-pyrazol-5-amine |
2138526-25-5 | 500mg |
$1124.0 | 2023-10-03 | ||
| Enamine | EN300-1179487-1000mg |
3-(6-bromopyridin-3-yl)-1-[(3-methylcyclobutyl)methyl]-1H-pyrazol-5-amine |
2138526-25-5 | 1000mg |
$1172.0 | 2023-10-03 | ||
| Enamine | EN300-1179487-2500mg |
3-(6-bromopyridin-3-yl)-1-[(3-methylcyclobutyl)methyl]-1H-pyrazol-5-amine |
2138526-25-5 | 2500mg |
$2295.0 | 2023-10-03 | ||
| Enamine | EN300-1179487-5000mg |
3-(6-bromopyridin-3-yl)-1-[(3-methylcyclobutyl)methyl]-1H-pyrazol-5-amine |
2138526-25-5 | 5000mg |
$3396.0 | 2023-10-03 | ||
| Enamine | EN300-1179487-10000mg |
3-(6-bromopyridin-3-yl)-1-[(3-methylcyclobutyl)methyl]-1H-pyrazol-5-amine |
2138526-25-5 | 10000mg |
$5037.0 | 2023-10-03 | ||
| Enamine | EN300-1179487-0.05g |
3-(6-bromopyridin-3-yl)-1-[(3-methylcyclobutyl)methyl]-1H-pyrazol-5-amine |
2138526-25-5 | 0.05g |
$983.0 | 2023-06-08 | ||
| Enamine | EN300-1179487-0.1g |
3-(6-bromopyridin-3-yl)-1-[(3-methylcyclobutyl)methyl]-1H-pyrazol-5-amine |
2138526-25-5 | 0.1g |
$1031.0 | 2023-06-08 |
3-(6-bromopyridin-3-yl)-1-(3-methylcyclobutyl)methyl-1H-pyrazol-5-amine Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 3-(6-bromopyridin-3-yl)-1-(3-methylcyclobutyl)methyl-1H-pyrazol-5-amine
3-(6-Bromopyridin-3-yl)-1-(3-methylcyclobutyl)methyl-1H-pyrazol-5-amine: A Comprehensive Overview
The compound 3-(6-bromopyridin-3-yl)-1-(3-methylcyclobutyl)methyl-1H-pyrazol-5-amine, identified by the CAS number 2138526-25-5, represents a significant advancement in the field of heterocyclic chemistry. This molecule is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms, and it incorporates a bromopyridine moiety and a substituted cyclobutane group. The combination of these structural elements endows the compound with unique properties, making it a subject of interest in both academic and industrial research.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the bromopyridine precursor. Recent studies have highlighted the importance of optimizing reaction conditions to achieve high yields and purity. For instance, researchers have employed microwave-assisted synthesis to accelerate the formation of the bromopyridine intermediate, demonstrating the potential for scalable production methods. The subsequent coupling reactions, including the formation of the pyrazole ring and the attachment of the cyclobutane group, have been refined through catalytic approaches, such as palladium-catalyzed cross-couplings, which enhance both efficiency and selectivity.
One of the most notable aspects of this compound is its pharmacological profile. Preclinical studies have shown that it exhibits potent activity against various disease targets, including cancer and inflammatory conditions. For example, recent research has demonstrated its ability to inhibit key enzymes involved in cellular signaling pathways, such as the Janus kinase (JAK) family. This activity suggests potential applications in the treatment of autoimmune diseases and certain types of cancers where JAK signaling plays a critical role.
In addition to its therapeutic potential, this compound has also been investigated for its role in chemical biology. Its structure serves as a valuable tool for studying molecular interactions within complex biological systems. For instance, researchers have utilized it as a probe to map protein-protein interactions in cellular models, providing insights into disease mechanisms and therapeutic intervention strategies.
From a synthetic chemistry perspective, the compound's structure presents several challenges and opportunities for further exploration. The presence of both aromatic and non-aromatic rings introduces steric and electronic effects that influence its reactivity and stability. Recent computational studies have provided detailed insights into these properties, enabling chemists to design more efficient synthetic pathways and predict potential side reactions during manufacturing processes.
Moreover, the environmental impact of this compound has been a topic of recent interest. Studies on its biodegradation and toxicity profiles are essential for ensuring its safe use in pharmaceutical applications. Preliminary data indicate that it undergoes rapid metabolic clearance in vivo, reducing concerns about long-term accumulation in biological systems.
In conclusion, 3-(6-bromopyridin-3-yl)-1-(3-methylcyclobutyl)methyl-1H-pyrazol-5-amine stands as a prime example of how advanced synthetic techniques and interdisciplinary research can lead to innovative chemical entities with broad applications. Its continued exploration across multiple disciplines will undoubtedly contribute to further breakthroughs in medicine and materials science.
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